molecular formula C17H21N5O4 B2700954 Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 878411-70-2

Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate

Cat. No. B2700954
CAS RN: 878411-70-2
M. Wt: 359.386
InChI Key: STNBCSSPQDQOIX-UHFFFAOYSA-N
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Description

Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research into the synthesis of new compounds from imidazole derivatives, including ethyl 2-(1H-imidazol-1-yl)acetate, has led to the discovery of novel compounds with significant biological activity. These compounds have been evaluated against common bacterial strains, demonstrating potential as antibacterial agents. The study by Al-badrany et al. (2019) highlights the synthesis of these compounds and their promising antibacterial properties against Proteus spp., S. pyogenes, Escherichia coli, and P. aeruginosa, comparing their effectiveness with standard antibiotics like Ciprofloxacin and Tetracycline Al-badrany, Mohammed, & Alasadi, 2019.

Catalytic Applications

The imidazol-2-ylidene derivatives, a type of N-heterocyclic carbenes (NHC), have been shown to be efficient catalysts in transesterification reactions involving esters and alcohols. Grasa et al. (2003) demonstrated that low catalyst loadings of NHC catalysts can mediate acylation of alcohols with enol acetates at room temperature, highlighting the versatility of these catalysts in organic synthesis Grasa, Gueveli, Singh, & Nolan, 2003.

Antioxidant Properties

A study on the ethyl acetate fraction of red seaweed Hypnea musciformis identified substituted aryl meroterpenoids with potential antioxidant activities. These compounds demonstrated significant radical inhibiting and Fe(2+) ion chelating activities, suggesting their potential application as natural antioxidants in pharmaceutical and food industries Chakraborty, Joseph, Joy, & Raola, 2016.

Antitumor Applications

An alternative synthesis route for the antitumor drug temozolomide, avoiding the use of hazardous reagents like methyl isocyanate, was reported by Wang, Stevens, and Thomson (1994). This synthesis involves the preparation of ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate as a key intermediate, showcasing the compound's relevance in the development of cancer therapeutics Wang, Stevens, & Thomson, 1994.

properties

IUPAC Name

ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-6-8-20-10(3)11(4)22-13-14(18-16(20)22)19(5)17(25)21(15(13)24)9-12(23)26-7-2/h6H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNBCSSPQDQOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CC=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(8-allyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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